N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide oxalate
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Overview
Description
N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide oxalate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring, a hydroxypropyl group, a methoxyphenyl group, and a benzenesulfonamide moiety, making it a molecule of interest for its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide oxalate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Hydroxypropylation: The 4-benzylpiperazine is then reacted with an epoxide, such as glycidol, to introduce the 2-hydroxypropyl group.
Sulfonamide Formation: The resulting compound is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.
Methoxyphenyl Substitution: Finally, the compound is reacted with 4-methoxyaniline to introduce the methoxyphenyl group, resulting in the final product.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can be substituted with various electrophiles or nucleophiles.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
Hydrolysis: Corresponding amines and sulfonic acids.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the study of biological systems due to its structural complexity.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its sulfonamide group.
Medicine
Pharmaceutical Development: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Drug Design: Used as a lead compound in the design of new drugs.
Industry
Material Science:
Chemical Manufacturing: Used in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking its activity. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
- N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide
Uniqueness
N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide oxalate is unique due to the presence of both the hydroxypropyl group and the oxalate salt, which can influence its solubility, stability, and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4S.C2H2O4/c1-23-8-14-28(15-9-23)36(33,34)31(25-10-12-27(35-2)13-11-25)22-26(32)21-30-18-16-29(17-19-30)20-24-6-4-3-5-7-24;3-1(4)2(5)6/h3-15,26,32H,16-22H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQWLJSRTIMQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCN(CC2)CC3=CC=CC=C3)O)C4=CC=C(C=C4)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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